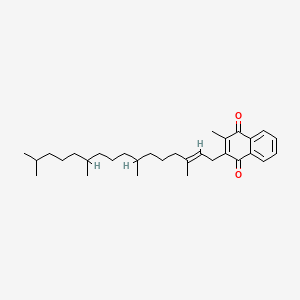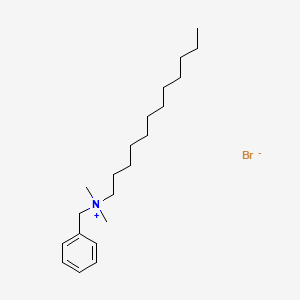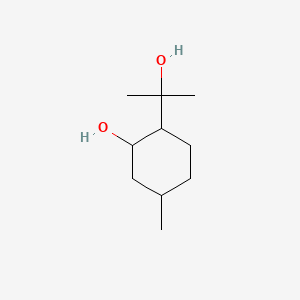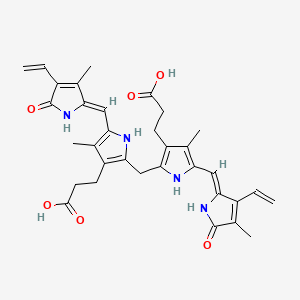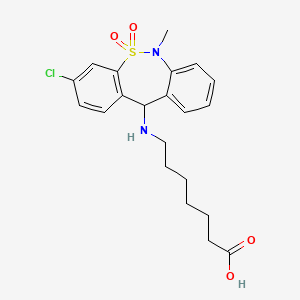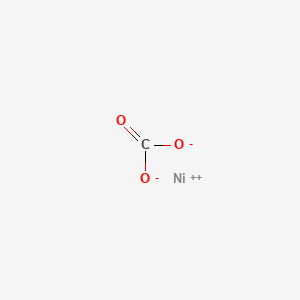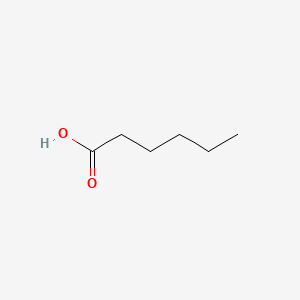
Glyceryl Monostearate
Overview
Description
Stearin, also known as Stearic Acid, is a versatile raw material found in various products like chewing gums, creams, soaps, and household candles . It is a colorless, waxy solid that does not dissolve in water but can be dissolved in oils and alcohol . It can be derived from both animal and plant sources . In the cosmetic industry, it is an important raw material used in face creams, body lotions, shaving products, and soaps .
Synthesis Analysis
Stearin can be synthesized through various methods. One such method involves the use of an immobilized Rhizopus oryzae lipase as a biocatalyst to catalyze the synthesis of palm stearin and cetyl alcohol wax esters . Another method involves the production of biodiesel using crude palm stearin through alkali-catalyzed transesterification .Molecular Structure Analysis
Stearin is a triglyceride derived from three units of stearic acid . It is a white crystalline solid at ordinary temperatures and is insoluble in water and very slightly soluble in alcohol .Chemical Reactions Analysis
Stearin can undergo various chemical reactions. For instance, it can be used in the production of biodiesel through alkali-catalyzed transesterification . It is also used in the manufacture of candles and soap, where it is mixed with a sodium hydroxide solution in water, creating a reaction which gives glycerin and sodium stearate .Physical And Chemical Properties Analysis
Stearin is a white powder that is odorless . It has a density of 0.862 g/cm³ at 80°C and 0.8559 g/cm³ at 90°C . It is insoluble in water but slightly soluble in benzene and carbon tetrachloride . It is soluble in acetone and chloroform but insoluble in ethanol .Scientific Research Applications
Tuning Surface Wettability A study demonstrated the electrochemical tuning of superhydrophobic to hydrophilic surfaces using stearic acid (SA) modified copper. This research highlights the potential of stearin in applications requiring controlled surface wettability, such as in material science and engineering (Ashoka, Saleema, & Sarkar, 2017).
Gene Delivery Systems Solid Lipid Nanoparticles (SLN) formulated with stearic acid have been optimized for gene delivery, showing the significance of stearic acid in the development of safe and efficient gene delivery systems. This work contributes to overcoming challenges in gene therapy, highlighting stearic acid's role in biotechnology and medicine (Radaic, de Paula, & de Jesus, 2015).
Thrombogenic and Atherogenic Risk Factor Profiles Research indicates that a diet rich in stearic acid can improve thrombogenic and atherogenic risk factor profiles in healthy males. This study provides insight into the nutritional and cardiovascular benefits of stearic acid, suggesting its potential for dietary modifications to improve heart health (Kelly et al., 2001).
Cancer Therapy and Fat Metabolism Stearic acid has shown potential in reducing visceral adipose tissue in athymic nude mice, a model for human breast cancer metastasis. This research opens avenues for exploring stearic acid's role in cancer therapy and understanding its effects on fat metabolism and cancer progression (Shen et al., 2014).
Enhancement of Thermal Conductivity in Energy Storage An experimental study on the melting processes of stearic acid for thermal storage applications demonstrated the enhancement of thermal conductivity through the use of fins. This research underlines the importance of stearic acid in energy storage systems, offering improvements in heat transfer and storage efficiency (Liu, Sun, & Ma, 2005).
Mechanism of Action
- Stearin primarily interacts with two key targets:
- Peroxisome proliferator-activated receptor alpha (PPARα) : PPARα is a nuclear receptor involved in lipid metabolism, fatty acid oxidation, and inflammation regulation. Stearin may modulate PPARα activity, affecting lipid homeostasis .
- Group IID secretory phospholipase A2 (sPLA2-IID) : sPLA2-IID plays a role in lipid signaling and inflammation. Stearin might influence sPLA2-IID function .
Target of Action
properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
| Record name | Glyceryl monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
| Record name | 1-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2,3-Dihydroxypropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can palm stearin be used as a substitute for cocoa butter in chocolate production?
A1: Yes, [, , , , ] palm stearin is a potential cocoa butter substitute, particularly when fractionated to obtain specific triacylglycerol (TAG) profiles similar to cocoa butter. Research suggests that stearin-based cocoa butter equivalents (CBEs) exhibit different polymorphic behavior and can possess higher hardness compared to cocoa butter, potentially serving as a cocoa butter improver [].
Q2: How does the addition of palm stearin to bread dough affect the final product?
A3: Palm stearin can alter the texture and shelf life of bread. Breads made with higher palm stearin content in the shortening tend to have a lower loaf volume and a firmer crumb []. Interestingly, these breads also exhibit delayed staling, meaning they maintain their freshness for a longer duration.
Q3: Can palm stearin be used as a binder in metal injection molding (MIM)?
A4: Yes, research indicates that palm stearin shows promise as an alternative binder in MIM []. It exhibits the necessary pseudoplastic behavior during rheological tests, ensuring good flow properties during the injection molding process. Further research is ongoing to optimize its use and explore its full potential in this application.
Q4: What are the benefits of using palm stearin as an edible coating for fruits like bananas?
A5: Applying a palm stearin edible coating to Cavendish bananas can reduce weight loss and help maintain ascorbic acid content during storage at room temperature []. This highlights the potential of palm stearin as a natural, biodegradable alternative for preserving the freshness and nutritional value of fruits.
Q5: What are the main fatty acids present in palm stearin?
A6: Palm stearin is primarily composed of saturated fatty acids, mainly palmitic acid (C16:0) and stearic acid (C18:0). It also contains a smaller proportion of unsaturated fatty acids, such as oleic acid (C18:1) [, , ]. The exact composition can vary depending on factors like the palm variety and fractionation process.
Q6: What are the major triacylglycerols (TAGs) found in palm stearin?
A7: The dominant TAGs in palm stearin are 1,3-dipalmitoyl-2-oleoylglycerol (POP) and tripalmitin (PPP). Other TAGs like 1,2-dioleoyl-3-palmitoyl-glycerol (POO) may also be present but in lower concentrations [, , ]. The specific TAG profile influences the physical properties of stearin, making it suitable for various applications.
Q7: How does the TAG composition of palm stearin affect its melting behavior?
A8: The high content of saturated TAGs, particularly POP and PPP, contributes to the higher melting point of palm stearin compared to palm olein [, ]. These saturated TAGs pack tightly, requiring more energy to transition from a solid to a liquid state.
Q8: Can palm stearin be used to produce biodiesel?
A9: Yes, palm stearin can be converted to biodiesel, a renewable fuel, through transesterification with methanol using a catalyst like sodium hydroxide (NaOH) []. The process involves breaking down the TAGs in stearin and reacting them with methanol to produce fatty acid methyl esters (FAMEs), the primary components of biodiesel.
Q9: What is the role of acetone in the fractionation of palm stearin?
A10: Acetone serves as a solvent in the fractionation of palm stearin, facilitating the separation of a tripalmitin (PPP)-rich fraction []. This process utilizes the difference in solubility of TAGs in acetone at different temperatures to isolate PPP, a valuable component for various applications.
Q10: What are the challenges associated with using chicken fat in food processing, and how can dry fractionation help?
A11: Chicken fat, due to its low melting point and lack of consistency, poses challenges in certain food applications []. Dry fractionation can separate chicken fat into a solid stearin fraction and a liquid olein fraction. This stearin fraction, with its higher melting point and improved consistency, becomes suitable for applications where a firmer fat is desired, such as in sausages.
Q11: Are there any environmental concerns regarding palm stearin production?
A12: While palm stearin itself is biodegradable, the production of palm oil, from which stearin is derived, raises environmental concerns []. Deforestation and habitat loss due to palm oil plantations are serious issues. Sustainable palm oil production practices are crucial to mitigate these negative impacts.
Q12: Can palm stearin be recycled or repurposed after use?
A13: Palm stearin, being a natural fat, is biodegradable and can be broken down naturally in the environment []. Research is exploring its potential use in producing bio-based and biodegradable materials, furthering its sustainability profile.
Q13: What is the significance of ongoing research on palm stearin?
A14: Continued research on palm stearin aims to optimize its utilization in various applications, improve its functionality, and enhance its sustainability. This includes exploring novel applications like organogelation [], developing efficient fractionation technologies [], and finding sustainable sourcing solutions to address environmental concerns.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


